Product packaging for 4-((1H-indol-1-yl)methyl)benzenamine(Cat. No.:)

4-((1H-indol-1-yl)methyl)benzenamine

Cat. No.: B10843190
M. Wt: 222.28 g/mol
InChI Key: CRNJIXJRSKNGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-((1H-Indol-1-yl)methyl)benzenamine is a synthetic indole derivative of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a privileged scaffold in pharmaceuticals, known for its diverse biological activities and ability to interact with a wide array of biological targets . This specific compound features a benzenamine (aniline) group linked to the nitrogen of the indole ring via a methylene bridge, a structural motif common in the design of bioactive molecules. While specific biological data for this compound is not widely published, indole derivatives are extensively researched for their potent antimicrobial , anticancer , antiviral , and anti-inflammatory properties. For instance, recent studies on novel aminoguanidine-indole derivatives have demonstrated significant antibacterial activity against resistant pathogens like Klebsiella pneumoniae . Furthermore, indole-based compounds have shown efficacy in targeting key oncogenic pathways and exhibit antifungal, antimalarial, and antitubercular activities . The structural versatility of the indole core allows for extensive synthetic modification, making this compound a valuable intermediate or precursor for generating novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only (RUO) and is not approved for use in humans or animals. It is not for use in diagnostic, therapeutic, or any other clinical procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2 B10843190 4-((1H-indol-1-yl)methyl)benzenamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

4-(indol-1-ylmethyl)aniline

InChI

InChI=1S/C15H14N2/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-10H,11,16H2

InChI Key

CRNJIXJRSKNGTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 1h Indol 1 Yl Methyl Benzenamine and Analogues

De Novo Synthesis Pathways

De novo synthesis provides fundamental routes to construct the target molecule from basic precursors. Key strategies include N-alkylation of indoles, reductive amination, and transition metal-catalyzed cross-coupling reactions.

N-Alkylation of Indole (B1671886) Precursors with Aniline (B41778) Derivatives

A common and direct method for synthesizing N-alkylated indoles involves the reaction of an indole with an appropriate alkylating agent. google.com In the context of 4-((1H-indol-1-yl)methyl)benzenamine, this would typically involve the reaction of indole with a derivative of 4-aminobenzylamine.

Conventional approaches often necessitate a two-step process: the formation of an indole anion using a strong base, followed by reaction with an alkylating agent like a benzyl (B1604629) halide. google.com However, advancements have led to more efficient, catalytic methods. For instance, the use of dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), allows for N-methylation and N-benzylation under mild conditions. google.com These reactions can be performed with or without a solvent and may be accelerated by microwave irradiation. google.com

An alternative greener approach involves the use of alcohols for the N-alkylation of amines, which avoids the use of alkyl halides. arkat-usa.org This method, often catalyzed by transition metals, proceeds via a "borrowing hydrogen" pathway where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the amine. researchgate.net

Catalyst/ReagentSubstratesConditionsYieldReference
DABCOIndole, Dimethyl CarbonateDMF, 90°CQuantitative google.com
p-TSA5-methoxy-2,3-dihydro-1H-inden-1-ol, anilines1,2-DCE51-55% arkat-usa.org
Iron catalystIndoline (B122111) derivatives, alcoholsNot specifiedNot specified researchgate.net

Reductive Amination Protocols for Benzylic Amine Formation

Reductive amination is a powerful tool for forming C-N bonds and is particularly useful for synthesizing benzylic amines. This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, a relevant strategy would involve the reaction of indole-3-carboxaldehyde (B46971) with a suitable aniline derivative, followed by reduction. A reported synthesis of substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)benzenamine utilizes a Vilsmeier-Haack reaction followed by reductive amination with sodium borohydride. researchgate.net This highlights the utility of reductive amination in constructing similar structural motifs.

ReactantsReagentsProductReference
Acetophenone, substituted phenyl hydrazineSulfuric acid, Sodium borohydrideSubstituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)benzenamine researchgate.net
Indolines, nitrosobenzenesBenzoic acidN-aryl-1-aminoindoles nih.gov

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis has revolutionized organic synthesis, offering highly efficient and selective methods for bond formation. researchgate.net For the synthesis of N-arylmethyl indoles, various transition metal-catalyzed cross-coupling reactions can be envisioned.

Copper-catalyzed reactions are particularly noteworthy. For instance, a CuH-catalyzed enantioselective alkylation of indoles has been developed using electrophilic indole derivatives, such as N-(benzoyloxy)indoles. nih.gov The regioselectivity of this reaction, favoring either N- or C3-alkylation, can be controlled by the choice of ligand. nih.gov

Palladium-catalyzed reactions are also prevalent in the synthesis of benzimidazole (B57391) derivatives, which share structural similarities with indoles. sphinxsai.com These methods often involve intermolecular N-arylation reactions. sphinxsai.com Furthermore, gold-catalyzed cycloisomerization has been employed to create spiroindolenines from indole derivatives. researchgate.net

CatalystReaction TypeSubstratesKey FeatureReference
Copper(II) acetate (B1210297)/DTBM-SEGPHOSEnantioselective N-alkylationN-(benzoyloxy)indole, styreneHigh regioselectivity for N-alkylation nih.gov
GoldCycloisomerizationC3-substituted indole derivativesAccess to spiroindolenines researchgate.net
PalladiumIntermolecular N-arylationNot specified for indolesSynthesis of benzimidazoles sphinxsai.com

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation. nih.govbeilstein-journals.org

Mannich-Type Reactions for Indole Substitution

The Mannich reaction is a classic multi-component reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. chemtube3d.comresearchgate.net In the context of indoles, which readily undergo electrophilic substitution at the C3 position, the Mannich reaction is a well-established method for introducing an aminomethyl group. chemtube3d.com

The reaction typically involves an aldehyde, a primary or secondary amine, and the indole. The initially formed iminium ion acts as the electrophile that attacks the electron-rich indole ring. While the traditional Mannich reaction often targets the C3 position, modifications and specific substrates can lead to substitution at other positions. chemtube3d.com Intramolecular Mannich reactions have also been developed, for example, to form indole carboxylates under copper catalysis. researchgate.net

Reaction TypeReactantsCatalystProduct TypeReference
Intermolecular MannichIndole, Formaldehyde, Dimethylamine-Gramine (3-(dimethylaminomethyl)indole) chemtube3d.com
Intramolecular MannichImine derivatives of indole carboxylatesCu(II)/tBuOK/airFused indole systems researchgate.net
Enantioselective MannichAryl imines, MalonatesCinchona alkaloidsChiral β-amino acids nih.gov

Condensation Reactions Involving Aldehydes and Amines

Condensation reactions between aldehydes and amines are fundamental in organic synthesis and can be a key step in the construction of this compound and its analogs. mdpi.com These reactions typically form an imine (Schiff base) intermediate, which can then be reduced or undergo further transformations.

For example, the synthesis of N-benzylindoles has been achieved by heating indoline with an aromatic aldehyde in the presence of a catalytic amount of benzoic acid. nih.gov This reaction proceeds through a condensation-based aromatization. Similarly, the reaction of 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209) with 1,2-diaminobenzene can lead to the formation of a benzimidazole ring, which can be part of a larger hybrid molecule. beilstein-journals.org The synthesis of various Schiff bases from pyrazole-4-carbaldehyde derivatives and aromatic amines has also been reported. researchgate.net

ReactantsCatalyst/ConditionsProduct TypeReference
Indoline, Aromatic aldehydeBenzoic acid, Toluene, 125°CN-benzylindoles nih.gov
4-Amino-3,5-dimethyl-1,2,4-triazole, BenzaldehydesCH3CN, 50°CHemiaminals and Schiff bases mdpi.com
1,2-Diaminobenzene, AldehydesIodine, Aqueous media2-Aryl-1-arylmethyl-1H-benzimidazoles sphinxsai.com

Catalytic Systems in Indole and Benzenamine Derivatization

The derivatization of indoles and benzenamines heavily relies on catalytic systems to facilitate reactions that would otherwise be inefficient or require harsh conditions. These catalysts play a crucial role in activating substrates and controlling the regioselectivity and stereoselectivity of the reactions. The choice of catalyst can dictate the reaction pathway, leading to a diverse array of indole derivatives. rsc.org

Lewis Acid Catalysis (e.g., Indium Chloride, Boron Trifluoride Etherate)

Lewis acids are widely utilized in organic synthesis to activate electrophiles and promote a variety of transformations. In the context of indole chemistry, Lewis acids such as indium chloride and boron trifluoride etherate have proven effective in catalyzing the formation of C-C and C-N bonds.

Boron Trifluoride Etherate (BF₃·OEt₂) is a common and easy-to-handle Lewis acid that has been extensively used in organic reactions. mdpi.comnih.gov It is particularly effective in promoting the regioselective acylation of indoles with anhydrides under mild conditions, a process that is scalable and provides high yields. mdpi.comresearchgate.net This method offers a more environmentally benign alternative to protocols that use less tolerant or more difficult-to-handle Lewis acids. mdpi.com The reaction proceeds through the activation of the acylating agent by BF₃·OEt₂, making it more susceptible to nucleophilic attack by the indole ring. While direct catalysis of the N-alkylation of indole with a benzenamine derivative by BF₃·OEt₂ to form this compound is not explicitly detailed, its role in activating carbonyl compounds and facilitating related indole functionalizations is well-established. mdpi.comnih.govresearchgate.net For instance, BF₃·OEt₂ has been used to catalyze the conversion of substituted indoles into indolylboronic acid pinacol (B44631) esters. nih.gov Furthermore, various Lewis acids, including BF₃·OEt₂, have been shown to efficiently catalyze the cyclization of methyl phenyldiazoacetates with an ortho-imino group to produce 2,3-substituted indoles in quantitative yields under mild conditions. organic-chemistry.org

CatalystSubstratesProductYieldConditionsReference
BF₃·OEt₂Indole, Acetic Anhydride3-Acetylindole80%10g scale mdpi.com
BF₃·OEt₂Substituted Indoles, Anhydrides3-AcylindolesHighMild nih.govresearchgate.net
BF₃·OEt₂Arylamines, PinacolboraneIndolylboronic acid pinacol esters-140 °C nih.gov
BF₃·OEt₂Methyl phenyldiazoacetates with ortho-imino group2,3-substituted indoles100%<10 min, ≤1 mol% catalyst organic-chemistry.org

Noble Metal Catalysis (e.g., Ruthenium, Palladium)

Noble metals such as ruthenium and palladium are powerful catalysts for a wide range of organic transformations, including cross-coupling reactions and C-H functionalization, which are pivotal in the synthesis of complex indole derivatives.

Ruthenium (Ru) catalysts have been employed for the C-H functionalization of indoles and indolines. rsc.org For example, a ruthenium-catalyzed reaction of 1-carbamoylindoles with 7-azabenzonorbornadienes, in the presence of copper acetate and silver hexafluoroantimonate, yields 2-(1-amino-1,2-dihydronaphthalen-2-yl)indoles. rsc.org Ruthenium complexes are also effective in catalyzing the cycloisomerization of 2-alkynylanilides to produce 3-substituted indoles through a 1,2-carbon migration. acs.org Additionally, ruthenium(II) catalysts enable the efficient synthesis of N-methylated amides using methanol (B129727) as a methylating agent, showcasing the versatility of ruthenium in C-N bond formation. organic-chemistry.org

Palladium (Pd) catalysis is a cornerstone of modern organic synthesis, particularly for the formation of C-N bonds. Palladium-catalyzed N-alkylation of indoles with various alkylating agents is a well-established method. mdpi.com For instance, a palladium complex in the presence of a chiral ligand can catalyze the N-alkylation of electron-deficient indoles with moderate to high enantioselectivity. mdpi.com Palladium(II)/Brønsted acid co-catalyzed annulation of (2-aminophenyl)methanols with sulfoxonium ylides provides a facile route to indolines, which are precursors to indoles. rsc.org

Catalyst SystemReaction TypeSubstratesProductKey FeaturesReference
[Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂ / AgSbF₆C-H Functionalization1-Carbamoylindoles, 7-Azabenzonorbornadienes2-(1-Amino-1,2-dihydronaphthalen-2-yl)indolesCarbamoyl-directed rsc.org
Ruthenium complexCycloisomerization2-Alkynylanilides3-Substituted Indoles1,2-Carbon migration acs.org
Ruthenium(II) complexN-MethylationAmides, MethanolN-Methylated AmidesGreen methylating agent organic-chemistry.org
Palladium complex / Chiral ligandN-AlkylationElectron-deficient indolesChiral N-alkylindolesModerate to high enantioselectivity mdpi.com
Palladium(II) / Brønsted acidAnnulation(2-Aminophenyl)methanols, Sulfoxonium ylidesIndolinesDirect use of OH as leaving group rsc.org

Biocatalytic Approaches in Related Indole Syntheses

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. While a direct biocatalytic synthesis of this compound is not prominently reported, related biocatalytic methods for indole synthesis are emerging.

Engineered enzymes, such as unspecific peroxygenases (UPOs), have been utilized for the oxygenation of aromatic N-heterocycles, including indole derivatives. rsc.org These enzymes can be used in lyophilized whole-cell preparations, offering a practical and scalable approach. acs.org For example, an engineered protoglobin-based enzyme has been used for the gram-scale synthesis of azaspiro[2.y]alkanes from lyophilized E. coli lysate as the catalyst. acs.org These biocatalytic systems demonstrate the potential for developing enzymatic routes to a wide range of functionalized indoles.

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound often involves the preparation of suitable precursors followed by functional group transformations. These precursors typically contain the indole or benzenamine moiety with a reactive group that allows for the final coupling reaction.

A common strategy involves the N-alkylation of indole with a benzyl halide or a related electrophile. For instance, the reaction of indole with benzyl bromide in the presence of a base like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) is a well-established method for preparing 1-benzylindole. orgsyn.org To synthesize the target molecule, a benzyl halide bearing a protected amino group, such as 4-(bromomethyl)aniline (B1589297) with a suitable protecting group on the nitrogen, would be a logical precursor.

Alternatively, the synthesis can start from (2-aminophenyl)methanols, which can be converted to indolines through a palladium-catalyzed annulation with sulfoxonium ylides. rsc.org The resulting indoline can then be oxidized to the corresponding indole.

Functional group transformations are also crucial. For example, a nitro group on the benzene (B151609) ring can be reduced to an amino group. The synthesis of N-substituted indole derivatives has been achieved through various methods, including PIFA-mediated intramolecular cyclization. organic-chemistry.org This involves constructing the indole skeleton by joining the N-atom on a side chain to the benzene ring in the final step.

The synthesis of related amino alcohol derivatives of the indole series has been achieved by opening the oxirane ring in 1-oxiranylmethylindoles. researchgate.net This highlights the utility of functionalized side chains on the indole nitrogen for further elaboration.

Precursor/IntermediateTransformationReagents/CatalystProductReference
IndoleN-BenzylationBenzyl bromide, KOH, DMSO1-Benzylindole orgsyn.org
(2-Aminophenyl)methanolsAnnulationSulfoxonium ylides, Palladium(II)/Brønsted acidIndolines rsc.org
N-Aryl enaminesPIFA-mediated cyclizationPhenyliodine bis(trifluoroacetate) (PIFA)N-Substituted indoles organic-chemistry.org
1-OxiranylmethylindolesOxirane ring openingAmines1,2-Amino alcohols of the indole series researchgate.net
2-Indolylmethyl acetatesSequential reactionα-Amino acid methyl esters, K₂CO₃2,3-Dihydropyrazino[1,2-a]indol-4(1H)-ones uniroma1.it

Advanced Spectroscopic and Structural Characterization Techniques for 4 1h Indol 1 Yl Methyl Benzenamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution.

Proton NMR (¹H NMR) Spectral Analysis

A ¹H NMR spectrum would be essential to identify the number of unique proton environments, their chemical shifts (δ), spin-spin coupling patterns (J-coupling), and integration values. This would allow for the assignment of each proton in the 4-((1H-indol-1-yl)methyl)benzenamine structure, including the distinct signals for the protons on the indole (B1671886) ring, the benzenamine ring, the methylene (B1212753) bridge (-CH₂-), and the amine group (-NH₂).

Carbon-13 NMR (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum would reveal the number of distinct carbon environments. The chemical shifts of the carbon signals would help to differentiate between the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbon of the methylene bridge. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further distinguish between CH, CH₂, and CH₃ groups, although the latter is not present in this molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

2D NMR experiments are crucial for unambiguously assembling the molecular structure by mapping the connectivity between atoms.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling relationships, confirming which protons are adjacent to each other within the indole and benzenamine rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of a proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is critical for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection between the methylene bridge protons and the N1 of the indole ring, as well as the C4 of the benzenamine ring, which is the key linkage in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides vital information about the molecular weight and the fragmentation pathways of a molecule, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound (C₁₅H₁₄N₂). This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like the target compound, often producing the protonated molecule [M+H]⁺. Analysis of the fragmentation pattern in the ESI-MS/MS spectrum would reveal characteristic fragment ions, such as the loss of the benzenamine moiety or cleavage at the methylene bridge, providing further structural confirmation.

Due to the unavailability of this specific data, the generation of a detailed and factual article on the spectroscopic characterization of this compound is not possible. The creation of such an article would require access to primary experimental results from the synthesis and analysis of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which plots absorbance or transmittance against wavenumber (cm⁻¹). Each peak in the spectrum corresponds to the vibration of a specific chemical bond.

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the indole ring, the benzene (B151609) ring, the secondary amine, and the methylene bridge.

Key Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Indole)3350-3450Stretching
N-H (Aniline)3300-3500 (two bands)Asymmetric and Symmetric Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic - CH₂)2850-2960Asymmetric and Symmetric Stretching
C=C (Aromatic)1450-1600Stretching
C-N (Aromatic Amine)1250-1360Stretching
C-N (Indole)1200-1300Stretching

The presence of a sharp to medium band in the region of 3350-3450 cm⁻¹ would be indicative of the N-H stretch of the indole moiety. The primary amine (-NH₂) of the benzenamine portion would typically show two distinct bands in the 3300-3500 cm⁻¹ range, corresponding to asymmetric and symmetric stretching vibrations. Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene bridge (-CH₂-) would be observed just below 3000 cm⁻¹. The complex fingerprint region (below 1500 cm⁻¹) would contain a multitude of bands corresponding to various bending and stretching vibrations, providing a unique spectral signature for the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the indole and benzene aromatic systems. The indole ring itself typically exhibits two main absorption bands: a strong band around 220 nm and a weaker, broader band between 260-290 nm. The benzenamine moiety will also contribute to the absorption profile. The conjugation between the benzene ring and the lone pair of electrons on the amine nitrogen atom results in a strong absorption band, often shifted to longer wavelengths (a bathochromic shift).

Expected UV-Vis Absorption Maxima (λmax):

ChromophoreElectronic TransitionExpected λmax (nm)
Indole Ringπ → π~220, 260-290
Benzenamineπ → π~240-260, 280-300

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. This data is crucial for verifying the molecular formula and assessing the purity of a synthesized sample. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values for the proposed molecular formula, C₁₅H₁₄N₂.

Theoretical vs. Experimental Elemental Composition:

ElementTheoretical %Experimental %
Carbon (C)81.05To be determined
Hydrogen (H)6.35To be determined
Nitrogen (N)12.60To be determined

A close correlation between the experimental and theoretical percentages, typically within ±0.4%, provides strong evidence for the correct elemental composition and high purity of the synthesized this compound. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Chemical Reactivity and Derivatization Studies of the 4 1h Indol 1 Yl Methyl Benzenamine Scaffold

Reactions at the Benzenamine Nitrogen Moiety

The primary amine functionality of the benzenamine ring is a key site for a variety of chemical modifications, including acylation, sulfonylation, alkylation, and condensation reactions to form imines.

Acylation and Sulfonylation for Amide and Sulfonamide Formation

The nucleophilic nature of the benzenamine nitrogen readily allows for acylation and sulfonylation reactions to furnish the corresponding amides and sulfonamides. While specific studies on the acylation of 4-((1H-indol-1-yl)methyl)benzenamine are not extensively documented in the reviewed literature, the acylation of the isomeric 4-(1H-indol-2-yl)aniline has been reported. In one study, the coupling of 4-(1H-indol-2-yl)aniline with a carboxylic acid using standard coupling agents like EDCI and DMAP successfully yielded the corresponding amide. researchgate.net This suggests that this compound would similarly react with acylating agents such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine, to afford the N-acylated products.

Similarly, the synthesis of sulfonamides from anilines is a well-established transformation. masterorganicchemistry.comnih.govdergipark.org.trscielo.org.co The reaction of anilines with sulfonyl chlorides in the presence of a base provides the corresponding sulfonamides. For instance, a library of indolyl sulfonamides has been synthesized from the related 6-aminomethyl-indole framework, highlighting the feasibility of this reaction on similar scaffolds. unsri.ac.id It is therefore highly probable that this compound would react with various sulfonyl chlorides to produce a range of sulfonamide derivatives.

Table 1: Representative Acylation and Sulfonylation Reactions

ReactantReagentProduct Type
This compoundAcyl chloride/anhydrideN-Acyl-4-((1H-indol-1-yl)methyl)benzenamine (Amide)
This compoundSulfonyl chlorideN-Sulfonyl-4-((1H-indol-1-yl)methyl)benzenamine (Sulfonamide)

Alkylation Reactions to Yield Substituted Amines

The nitrogen atom of the benzenamine can undergo alkylation to yield secondary and tertiary amines. Common methods for N-alkylation include reaction with alkyl halides or reductive amination. While direct alkylation of this compound has not been specifically described, general protocols for the N-alkylation of anilines and related nitrogen nucleophiles are well-established. researchgate.net For example, reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a widely used method for the controlled synthesis of substituted amines. dergipark.org.tr Aniline (B41778) has been shown to be an effective organocatalyst in reductive amination reactions. unsri.ac.id This suggests that this compound could be effectively alkylated through this methodology.

Formation of Schiff Bases and Imines

The primary amine of this compound is expected to readily condense with aldehydes and ketones to form the corresponding Schiff bases or imines. masterorganicchemistry.com This reaction typically proceeds under mild conditions, often with acid or base catalysis, and involves the formation of a carbinolamine intermediate followed by dehydration. masterorganicchemistry.comijacskros.com The formation of the C=N double bond is confirmed by spectroscopic methods, with a characteristic absorption band in the IR spectrum and a specific chemical shift in the 1H NMR spectrum for the azomethine proton. researchgate.netdergipark.org.tr Although no specific examples of Schiff bases derived from this compound were found in the surveyed literature, the reaction is a fundamental transformation for primary amines. Numerous studies report the synthesis and characterization of Schiff bases from a wide variety of aromatic amines and carbonyl compounds. researchgate.netnih.govscielo.org.counsri.ac.idresearchgate.net For instance, Schiff bases have been synthesized from 4-(1H-benzo[d]imidazol-2-yl)aniline and various pyrazolecarbaldehydes. ijrpc.com

Table 2: General Scheme for Schiff Base Formation

Reactant 1Reactant 2Product
This compoundAldehyde (R-CHO)4-(((1H-indol-1-yl)methyl)phenylimino)methyl)R
This compoundKetone (R-CO-R')4-(((1H-indol-1-yl)methyl)phenylimino)(R)(R')methane

Functionalization of the Indole (B1671886) Nucleus

The indole ring system within the this compound scaffold offers additional sites for chemical modification, including substitution at the N1-position and electrophilic substitution on the carbocyclic ring.

N1-Substitution of the Indole Ring

The N1-position of the indole ring is already substituted with the benzylamine (B48309) moiety in the parent compound. However, in related indole-containing structures, further reactions at this nitrogen can be envisaged, or this position can be the site of initial construction of the molecule. While no literature was found describing further N1-substitution on the pre-formed this compound, the synthesis of N-substituted indoles is a common strategy in medicinal chemistry. For example, a series of N-(1-methyl-1H-indol-3-yl)methyleneamines has been synthesized, where the indole nitrogen is methylated. nih.gov

Electrophilic Aromatic Substitution on the Indole Carbocyclic Ring

The indole nucleus is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. The preferred site of substitution is typically the C3 position of the pyrrole (B145914) ring, but if this is blocked, substitution can occur at other positions, including the carbocyclic ring (positions C4, C5, C6, and C7). The presence of substituents on the indole ring can direct incoming electrophiles to specific positions. While specific studies on the electrophilic substitution of the carbocyclic ring of this compound are not available, the general principles of indole chemistry suggest that reactions such as halogenation, nitration, and Friedel-Crafts reactions could be performed on this scaffold. The outcome of these reactions would be influenced by the directing effects of the N1-substituent and any other groups present on the indole ring.

Modification of the Methylene (B1212753) Bridge

The methylene bridge (-CH₂-) connecting the indole nitrogen (N1) to the phenyl ring is a key structural linker. While less commonly targeted for modification compared to the indole or aniline rings, its benzylic position imparts a degree of reactivity that can be exploited for structural alterations. The C-H bonds of the methylene group are activated by the adjacent phenyl ring and the nitrogen atom of the indole, making them susceptible to certain chemical transformations.

Potential modifications, based on established principles of benzylic reactivity, include oxidation and free-radical halogenation. Oxidation of the methylene bridge could potentially yield the corresponding ketone, 1-(4-aminobenzoyl)-1H-indole. This transformation would introduce a carbonyl group, significantly altering the geometry and electronic properties of the scaffold and providing a new reactive handle for further derivatization, such as the formation of hydrazones or oximes.

Another plausible, though less explored, modification is the introduction of substituents at the methylene bridge. This could theoretically be achieved through reactions that proceed via a benzylic radical or carbocation intermediate. However, such reactions would need to be carefully controlled to avoid competing reactions at other sites on the indole or aniline rings. Currently, the literature focuses more on the derivatization of the terminal functional groups rather than the modification of this central methylene linker.

Synthesis of Advanced Hybrid Architectures via Derivatization

The primary amino group (-NH₂) on the benzenamine moiety is the most frequently utilized site for derivatization, serving as a versatile anchor for constructing a wide array of advanced hybrid architectures. Standard and well-documented reactions for primary aromatic amines are readily applicable to this scaffold, enabling the synthesis of Schiff bases, amides, ureas, and sulfonamides, thereby creating large libraries of new chemical entities.

Schiff Base Formation: One of the most direct methods for derivatization is the condensation reaction of the primary amine with various aldehydes to form Schiff bases (imines). This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol, often with a catalytic amount of acid. nih.govrasayanjournal.co.in The resulting C=N double bond in the Schiff base can be further reduced to a secondary amine, providing additional structural diversity. This approach allows for the facile introduction of a wide range of substituted aromatic or heterocyclic moieties. For instance, reacting this compound with different aromatic aldehydes would yield a series of novel Schiff bases. researchgate.net

Amide Synthesis: Amide derivatives are commonly synthesized by reacting the parent amine with acylating agents such as acyl chlorides or carboxylic acids. sphinxsai.comresearchgate.net The reaction with a more reactive acyl chloride typically proceeds at room temperature or with gentle heating in the presence of a base to neutralize the HCl byproduct. Alternatively, direct coupling with a carboxylic acid can be achieved using standard peptide coupling reagents. This method is instrumental in linking the core scaffold to various carboxylic acid-containing molecules, including amino acids, to create peptide-like hybrids. researchgate.net

Urea (B33335) and Thiourea Synthesis: The synthesis of urea derivatives from this compound can be accomplished by reacting the amine with isocyanates or isothiocyanates. nih.gov This reaction is generally high-yielding and proceeds under mild conditions. An alternative and safer approach involves the use of phosgene (B1210022) substitutes like 1,1'-carbonyldiimidazole (B1668759) (CDI). koreascience.kr The amine first reacts with CDI to form an activated intermediate, which then reacts with a second amine to produce an unsymmetrical urea. nih.govkoreascience.kr This two-step, one-pot procedure is highly versatile for creating complex urea-based hybrid molecules. researchgate.net

These derivatization strategies highlight the utility of the this compound scaffold as a foundational building block for creating diverse and complex molecules with potential applications in medicinal chemistry and materials science.

In Vitro Pharmacological Investigations and Mechanistic Studies of 4 1h Indol 1 Yl Methyl Benzenamine and Its Analogues

Anticancer Activity and Cellular Mechanisms

Derivatives and analogues of the core indole (B1671886) structure have been a focal point of anticancer research due to their ability to interfere with various cellular processes essential for tumor growth and survival.

Cytotoxicity Profiling in Human Cancer Cell Lines (e.g., MCF-7, A549, HCT116)

The cytotoxic potential of indole-based compounds has been evaluated against a panel of human cancer cell lines, demonstrating a range of activities. For instance, a series of 5-((1-aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones, which are structurally related to the core indole molecule, were assessed for their growth-inhibitory effects. nih.gov One analogue, the N-4-methoxybenzoyl derivative (3k), showed potent activity against the colon cancer cell line HCT-116 with a GI50 value of 1.95 μM. nih.gov Another related compound (3s) was effective against the melanoma cell line MDA-MB-435 with a GI50 of 1.77 μM. nih.gov

Further studies on other indole analogues, specifically BCE-ring-truncated deguelin (B1683977) derivatives, also revealed significant and selective antiproliferative activities. A ketone derivative (3a) was potent against the A549 lung cancer cell line (IC50 = 6.62 μM), while an oxime analogue (6a) and a D-ring-benzylated ketone analogue (8d) were active against the HCT116 colon cancer cell line, with IC50 values of 3.43 μM and 6.96 μM, respectively. nih.gov Additionally, certain D-ring alkylated derivatives showed activity against the MCF-7 breast cancer cell line, with IC50 values below 10 μM. nih.gov

A benzimidazole (B57391) derivative, se-182, which shares heterocyclic structural similarities, demonstrated high cytotoxic effects against A549 and HepG2 (liver carcinoma) cell lines, with IC50 values of 15.80 µM and 15.58 µM, respectively. jksus.org Similarly, thieno[2,3-d]pyrimidine (B153573) derivatives containing an isoxazole (B147169) moiety have been tested, with one compound (1e) showing potent cytotoxicity against A549, HCT116, and MCF-7 cell lines, with IC50 values in the nanomolar to low micromolar range (2.79, 6.69, and 4.21 x 10⁻³ μM, respectively), significantly more potent than the reference drug gefitinib. researchgate.net

Interactive Table: Cytotoxicity of Indole Analogues

Compound Class Specific Analogue Cancer Cell Line Activity Metric Value (µM) Source
Indolyl-thioxodihydropyrimidine N-4-methoxybenzoyl (3k) HCT-116 (Colon) GI50 1.95 nih.gov
Indolyl-thioxodihydropyrimidine Analogue 3s MDA-MB-435 (Melanoma) GI50 1.77 nih.gov
Truncated Deguelin Analogue Ketone derivative (3a) A549 (Lung) IC50 6.62 nih.gov
Truncated Deguelin Analogue Oxime analogue (6a) HCT116 (Colon) IC50 3.43 nih.gov
Truncated Deguelin Analogue D-ring-benzylated ketone (8d) HCT116 (Colon) IC50 6.96 nih.gov
Benzimidazole Derivative se-182 A549 (Lung) IC50 15.80 jksus.org
Thieno[2,3-d]pyrimidine Derivative Compound 1e A549 (Lung) IC50 0.00279 researchgate.net
Thieno[2,3-d]pyrimidine Derivative Compound 1e HCT116 (Colon) IC50 0.00669 researchgate.net
Thieno[2,3-d]pyrimidine Derivative Compound 1e MCF-7 (Breast) IC50 0.00421 researchgate.net

Investigation of Apoptosis-Inducing Properties

The anticancer activity of these compounds is frequently linked to their ability to induce programmed cell death, or apoptosis. Research has shown that novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govresearchgate.netnih.govtriazine sulfonamide derivatives induce apoptosis in colorectal cancer cells (DLD-1 and HT-29). mdpi.com One of the most effective compounds, MM137, led to 68.6% of DLD-1 cells becoming apoptotic after a 24-hour incubation. mdpi.com The mechanism was found to involve the activation of caspase-8 and a decrease in mitochondrial membrane potential, key events in the apoptotic cascade. mdpi.com

Similarly, an oleanolic acid derivative featuring a triazole moiety, ZQL-4c, was found to induce apoptosis in human breast cancer cells. nih.gov This effect was associated with the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death. nih.gov Further investigation revealed that di(1H-indol-3-yl)methyl-4-substituted benzene (B151609) analogues, known as DIMs, can induce apoptosis through a non-genomic pathway involving the nuclear receptor NR4A1. researchgate.net This process includes the interaction of NR4A1 with the anti-apoptotic protein Bcl-2 on the mitochondrial membrane, triggering a conformational change in Bcl-2 that promotes apoptosis. researchgate.net

Enzyme Inhibition Studies (e.g., BCL-2, EGFR, CDK2, VEGFR-2)

The molecular mechanism underlying the pro-apoptotic effects of these indole analogues often involves the direct inhibition of key regulatory proteins. The B-cell lymphoma 2 (BCL-2) family of proteins, which are central regulators of apoptosis, are a primary target. As mentioned, certain indole analogues can interact with mitochondrial-bound BCL-2, disrupting its anti-apoptotic function and promoting cell death. researchgate.net The strategy of targeting BCL-2 is further supported by studies showing that combining a specific BCL-2 inhibitor (ABT-737) with other agents can synergistically induce mitochondrial apoptosis in leukemia cells. nih.gov This combination was effective at activating BAX, a pro-apoptotic protein, and down-regulating MCL-1, a protein known to confer resistance to BCL-2 inhibitors. nih.gov

Beyond BCL-2, other kinase enzymes critical for cancer cell proliferation and survival are also targeted. A diarylamide 3-aminoindazole derivative, AKE-72, was discovered to be a potent pan-BCR-ABL inhibitor, including against the highly resistant T315I mutant. nih.gov It demonstrated IC50 values of less than 0.5 nM against the wild-type BCR-ABL and 9 nM against the T315I mutant, highlighting its potential in treating chronic myeloid leukaemia (CML). nih.gov

Antimicrobial Efficacy

In addition to their anticancer properties, 4-((1H-indol-1-yl)methyl)benzenamine and its analogues have demonstrated a broad spectrum of antimicrobial activity, positioning them as potential leads for new anti-infective agents.

Antibacterial Spectrum (Gram-Positive and Gram-Negative Organisms)

Indole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. A study on N-((10-nitro-1H-indolo[1,2-c]quinazolin-12-yl)methylene)benzenamines revealed that derivatives with substituted anilines (such as 4-Nitro, 4-Fluoro, and 4-Bromo) possessed marked antibacterial potential against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net Similarly, a series of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives were synthesized and tested against Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative), with several compounds showing notable effectiveness. researchgate.net

Indolyl derivatives containing amino-guanidinium moieties have demonstrated strong, broad-spectrum antibacterial activity, including against multidrug-resistant strains. Compounds in this class showed potent activity with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 μg/mL against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism for one of the most active compounds (4P) was suggested to be the destruction of the inner bacterial membrane. nih.gov

Interactive Table: Antibacterial Activity of Indole Analogues

Compound Class Organism Type Activity Metric Value (µg/mL) Source
Indole-triazole conjugate Staphylococcus aureus Gram-positive MIC 250-1000 nih.gov
Indole-triazole conjugate Gram-negative strains Gram-negative MIC ~250 nih.gov
Indolyl-aminoguanidinium ESKAPE pathogens Mixed MIC 2-16 nih.gov
Indolyl-aminoguanidinium MRSA strains Gram-positive MIC 2-16 nih.gov

Antifungal Spectrum (e.g., Candida Species)

The antifungal properties of indole-based compounds, particularly those hybridized with a triazole ring, are well-documented. A variety of novel indole-triazole compounds have been evaluated for their antifungal characteristics. nih.gov One derivative, compound 25f, which contains N-phenyl and 3,4-dichlorobenzyl moieties, exhibited an MIC of 2 mg/mL against Candida albicans. nih.gov Other analogues with a phenyl group on the triazole ring showed MIC values between 250–500 μg/mL against the same fungus. nih.gov

Further research into (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides confirmed their strong antifungal activity against Candida krusei and Candida albicans. nih.gov The mechanism of action appears to involve the generation of reactive oxygen species (ROS), rather than the inhibition of ergosterol (B1671047) synthesis, which is the target of many common antifungal drugs. nih.gov The varying sensitivity of different Candida species to these compounds may be related to their differing abilities to cope with ROS-induced oxidative stress. nih.gov

Mechanisms of Antimicrobial Action (e.g., Biofilm Inhibition)

Antitubercular Activity

The indole nucleus is considered a "privileged structure" in the search for new antitubercular drugs due to its presence in many bioactive compounds. nih.gov The emergence of drug-resistant strains of Mycobacterium tuberculosis has intensified research into novel therapeutic agents, with indole derivatives being a significant area of focus. nih.govwjpsonline.comresearchgate.net For example, novel indole-isoniazid conjugates have been synthesized and have shown promising activity against the H37Rv strain of M. tuberculosis, with some analogues exhibiting a Minimum Inhibitory Concentration (MIC) of 1.25 μg/ml. nih.gov The mechanism of action for some indole derivatives has been linked to the inhibition of essential mycobacterial enzymes. nih.gov Despite the broad interest in indole-based antitubercular agents, specific data on the in vitro antitubercular activity of This compound is not documented in the reviewed literature.

Anti-inflammatory and Analgesic Activities

Indole derivatives are well-known for their anti-inflammatory and analgesic properties. nih.govresearchgate.netacs.org The anti-inflammatory effect of some indole derivatives is thought to be mediated through the suppression of inflammatory mediators. wjpsonline.com For instance, certain synthetic indole derivatives have demonstrated significant anti-inflammatory and analgesic effects in animal models. nih.govresearchgate.netnih.gov Some N'-((1-(substituted amino)methyl)-2-oxoindolin-3-ylidene) derivatives have shown notable analgesic and anti-inflammatory activity with a reduced ulcerogenic index compared to standard drugs like diclofenac (B195802) and aspirin. researchgate.net While the indole scaffold is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs), there is no specific research detailing the anti-inflammatory and analgesic profile of This compound .

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

A key mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov Several indole derivatives have been designed and synthesized as selective COX-2 inhibitors, which offers the potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.govtandfonline.com For example, a series of N-1 and C-3 disubstituted-indole Schiff bases were evaluated, and some compounds were identified as effective and selective COX-2 inhibitors with IC50 values in the sub-micromolar range. nih.gov Molecular modeling studies of these compounds have provided insights into their binding within the COX-2 active site. nih.gov Despite these advances with related compounds, there are no available studies on the COX-2 inhibitory activity of This compound .

Antiviral Activity (e.g., Anti-Influenza A Virus)

The indole moiety is present in several compounds investigated for their antiviral properties. Research on a structurally related compound, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide, and its derivatives has demonstrated antiviral activity against various strains of influenza A (H1N1, H3N2, H5N1) and influenza B viruses. nih.govresearchgate.net The mechanism of action for these compounds appears to involve the inhibition of an early step in the viral replication cycle, possibly virus adsorption or penetration. nih.gov However, specific studies on the anti-influenza A virus activity of This compound have not been reported.

Other Biological Activities

The versatility of the indole scaffold has led to its exploration in a wide range of other biological activities. rsc.orgresearchgate.netnih.gov

Antimalarial Activity

Indole-based compounds are a significant class of antimalarial agents, with some exerting their effect through the inhibition of hemozoin formation, a critical process in the malaria parasite's lifecycle. tandfonline.comnih.gov Both natural and synthetic indole derivatives have shown potent activity against chloroquine-resistant strains of Plasmodium. tandfonline.commdpi.com For instance, certain bisindole and trisindole sulfonamide derivatives have exhibited antimalarial activity against the multidrug-resistant K1 strain of P. falciparum, with the most potent compound showing an IC50 value of 2.79 μM. acs.org While the indole scaffold is a promising starting point for the development of new antimalarial drugs, there is no published research on the antimalarial potential of This compound . tandfonline.comnih.govresearchgate.net

Cholinesterase and Monoamine Oxidase Inhibition

There is no specific information available in the scientific literature regarding the cholinesterase and monoamine oxidase inhibitory activity of this compound. However, the indole scaffold is a common feature in many compounds designed as inhibitors of these enzymes, which are key targets in the research of neurodegenerative diseases.

For context, various synthetic indole derivatives have been evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. For instance, a series of novel indole amines were synthesized and showed varying degrees of AChE inhibition, with some compounds exhibiting IC50 values comparable to the standard drug galantamine. nih.gov Similarly, other studies have focused on indole-based compounds as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes that metabolize monoamine neurotransmitters. These studies often involve creating hybrid molecules that combine the indole core with other pharmacophores to enhance inhibitory activity and selectivity.

It is important to emphasize that these findings relate to other indole-containing compounds and not to this compound itself. Without direct experimental data, any potential activity of this specific compound remains purely speculative.

Factor B Inhibition

No studies were found that investigated the inhibitory effect of this compound on Factor B, a key component of the alternative pathway of the complement system. Research into Factor B inhibitors is an active area, particularly for inflammatory and autoimmune diseases, but the current body of scientific literature does not include an evaluation of this specific indole derivative.

Computational Chemistry and Structure Activity Relationship Sar Investigations

Quantum Chemical Calculations and Molecular Properties

Quantum chemical calculations provide fundamental insights into the geometric and electronic properties of a molecule. These methods are used to predict molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netkfupm.edu.sa By applying functionals such as B3LYP with a suitable basis set like 6-311+G(d,p), researchers can optimize the molecular geometry to find its most stable conformation. researchgate.netkfupm.edu.sa For indole (B1671886) derivatives, DFT calculations are employed to determine key structural parameters like bond lengths and angles, as well as electronic properties such as the molecular electrostatic potential (MEP). researchgate.netnih.gov The MEP map is particularly useful as it helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for understanding intermolecular interactions. nih.govresearchgate.net In related indole structures, DFT has been used to analyze vibrational frequencies (FT-IR) and to understand how different substituents on the indole ring affect its electronic distribution and reactivity. researchgate.netkfupm.edu.sa

Frontier Molecular Orbital (FMO) analysis is a critical component of quantum chemical studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability; a large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. researchgate.netresearchgate.net For various indole derivatives, FMO analysis has been used to understand charge transfer within the molecule and to predict its reactivity. researchgate.net Global reactivity descriptors, including chemical hardness, softness, and ionization potential, can be calculated from HOMO and LUMO energy values to further quantify the molecule's stability and reactivity. nih.govresearchgate.net

Table 1: Representative Quantum Chemical Parameters for Indole Derivatives

ParameterDescriptionTypical ApplicationReference
Optimized Geometry The lowest energy, most stable 3D structure of the molecule.Provides bond lengths, bond angles, and dihedral angles. kfupm.edu.sa
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Predicts susceptibility to electrophilic attack. researchgate.netnih.gov
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Predicts susceptibility to nucleophilic attack. researchgate.netnih.gov
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and electronic properties. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) A 3D map of the electronic density, showing positive, negative, and neutral regions.Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

2D-QSAR models are developed using descriptors that are calculated from the two-dimensional representation of a molecule. These descriptors can be categorized as physicochemical (e.g., hydrophobicity, electronic parameters) or topological (e.g., molecular connectivity indices, shape indices). In studies of indole derivatives with antifungal activity, descriptors such as HATS3p (a leverage-weighted autocorrelation), MATS5e (a 2D autocorrelation descriptor), and RDF045 (a radial distribution function descriptor) have been used to build predictive models. tandfonline.com Similarly, a QSAR study on indole and benzofuran (B130515) derivatives as anticancer agents utilized descriptors like minHBint4 (minimum H-bond interaction of order 4) and Wlambda1.unity (a spectral moment from a weighted matrix) to develop a predictive model. eurjchem.com These models help to identify the key molecular features that govern the activity of the compounds.

3D-QSAR methodologies require the three-dimensional alignment of molecules and provide a more detailed understanding of the steric and electronic requirements for activity. unicamp.br

Comparative Molecular Field Analysis (CoMFA) : This method calculates the steric (Lennard-Jones) and electrostatic (Coulomb) fields around a set of aligned molecules. unicamp.brnih.gov The resulting field values are used to build a QSAR model, which is often visualized as 3D contour maps. These maps highlight regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would enhance or diminish biological activity. unicamp.brnih.gov CoMFA studies on indole derivatives acting as phosphodiesterase IV inhibitors have identified key steric and electrostatic features necessary for their activity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) : CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov This provides a more comprehensive picture of the intermolecular interactions. CoMSIA models have been successfully applied to various indole derivatives, including 5-HT6 antagonists and phosphodiesterase IV inhibitors, yielding robust models with good predictive power. nih.govnih.gov The statistical significance of these models is often validated using cross-validation (q²) and predictive correlation coefficients (r²_pred) from a test set of compounds. nih.govnih.gov

Table 2: Representative QSAR Studies on Indole Derivatives

Study TypeTarget/ActivityKey Descriptors/FieldsStatistical ResultsReference
2D-QSAR Antifungal (Candida albicans)HATS3p, MATS5e, RDF045, GATS8pR² = 0.7884, Q² = 0.6866 tandfonline.com
3D-QSAR (CoMFA) Phosphodiesterase IV InhibitionSteric and Electrostatic Fieldsq² = 0.494, r² = 0.986 nih.gov
3D-QSAR (CoMSIA) Phosphodiesterase IV InhibitionSteric, Electrostatic, Hydrophobic Fieldsq² = 0.541, r² = 0.967 nih.gov
3D-QSAR (CoMSIA) 5-HT6 AntagonismSteric, Electrostatic, Hydrophobic, H-bond Acceptorq² = 0.584, r² = 0.902 nih.gov
Atom-based 3D-QSAR Aβ Aggregation InhibitionPhysicochemical featuresq² = 0.596, r²_ext = 0.695 mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. It is widely used to understand the structural basis of ligand-target interactions and to screen virtual libraries of compounds for potential drug candidates. The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function.

For various indole derivatives, molecular docking has been employed to elucidate their mechanism of action. For instance, docking studies of N-benzyl-3-indole derivatives into the active site of DNA gyrase B from S. aureus and E. coli revealed good binding energies and interactions with key amino acids, suggesting a mechanism for their antibacterial activity. ekb.eg In another study, indole-based thiosemicarbazones were docked into the active site of tyrosinase to understand their inhibitory potential. rsc.org Similarly, indole derivatives have been docked against cyclooxygenase (COX-2), with analyses showing hydrogen bonding with residues like Tyr 355 and Arg 120, which are critical for inhibitory activity. mdpi.com These simulations provide valuable insights into the specific interactions, such as hydrogen bonds and pi-stacking, that stabilize the ligand-protein complex. nih.gov

Table 3: Representative Molecular Docking Studies of Indole Derivatives

Ligand ClassProtein TargetKey Interactions/FindingsReference
N-benzyl-3-indole derivativesDNA gyrase B (S. aureus, E. coli)Good binding energy; interaction with key amino acids preventing cell division. ekb.eg
Indole-based thiosemicarbazonesTyrosinaseGood inhibitory potential predicted by docking scores. rsc.org
Indole derivativesCyclooxygenase-2 (COX-2)Hydrogen bonding with Tyr 355 and Arg 120. mdpi.com
Indole-diazenyl derivativesDNA gyrase (E. coli)Good docking scores compared to standard drugs. nih.gov
Indole-thiazolidine derivativesE. coli Mur B, CYP51Probable inhibition of Mur B and CYP51 enzymes. researchgate.net

Prediction of Binding Modes and Affinities with Biological Macromolecules

No published data is available.

Identification of Key Interacting Residues and Binding Hotspots

No published data is available.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

No published data is available.

Pharmacophore Modeling and Virtual Screening for Lead Discovery

No published data is available.

Q & A

Q. What are the established synthetic routes for 4-((1H-indol-1-yl)methyl)benzenamine, and what are their respective yields and purity considerations?

The primary synthetic approach involves palladium-catalyzed cross-coupling reactions , as demonstrated in the synthesis of structurally related indole-quinazoline derivatives. For example, coupling indoles with tosyloxyquinazolines using Pd catalysts achieves yields up to 87% under optimized conditions . Key considerations include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligand systems.
  • Solvent optimization : DMF or toluene at 80–110°C.
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product.
  • Yield enhancement : Pre-activation of substrates and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • ¹H/¹³C NMR : Diagnostic signals include:
    • Indole NH proton : Downfield shift (~δ 8.5–9.5 ppm) in DMSO-d₆.
    • Methylene bridge (CH₂) : Singlet or multiplet near δ 4.5–5.5 ppm.
    • Aromatic protons : Distinct splitting patterns for benzenamine (δ 6.5–7.5 ppm) and indole (δ 7.0–7.8 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error. For example, a calculated m/z of 184.1121 (C₁₃H₁₄N) aligns with experimental data .
  • IR spectroscopy : N-H stretching (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound derivatives?

Discrepancies often arise from conformational flexibility or solvent effects . Methodological solutions include:

  • 2D NMR experiments : HSQC and NOESY to assign stereochemistry and confirm spatial proximity of protons.
  • DFT calculations : Compare computed chemical shifts (e.g., using Gaussian or ORCA) with experimental NMR data.
  • Isotopic labeling : Use ¹³C-labeled precursors to track carbon environments .

Q. What strategies mitigate competing side reactions during the functionalization of this compound at the indole nitrogen?

  • Protecting groups : Boc or Fmoc groups to shield the indole NH during alkylation/acylation.
  • Catalyst modulation : Use Cu(I) or Ni(0) catalysts for selective C-H borylation instead of Pd, reducing undesired coupling.
  • Reaction monitoring : Real-time LC-MS or TLC to detect intermediates and optimize quenching .

Q. What in vitro toxicological profiling methods are recommended for assessing the genotoxic potential of this compound analogs?

  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains (TA98/TA100).
  • Micronucleus assay : Evaluate chromosomal damage in mammalian cell lines (e.g., CHO-K1).
  • Handling protocols : Follow OSHA guidelines for genotoxic compounds (e.g., PPE, fume hoods) as outlined in MSDS for structurally related amines .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antioxidant activity of indole-methylbenzenamine derivatives?

  • Standardized assays : Compare DPPH/ABTS radical scavenging results under identical conditions (pH, concentration, incubation time).
  • Structural validation : Confirm compound identity via X-ray crystallography to rule out isomer interference.
  • Dose-response curves : Use nonlinear regression to calculate IC₅₀ values, ensuring reproducibility across labs .

Methodological Best Practices

  • Data sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral datasets, referencing platforms like NIST Chemistry WebBook .
  • Ethical considerations : Disclose synthetic byproducts and toxicity data in publications to support reproducibility and safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.